1-Methyl-3-(pent-1-en-1-yl)benzene

Description

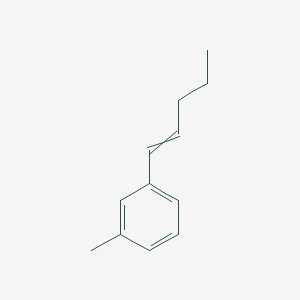

Structure

2D Structure

3D Structure

Properties

CAS No. |

116164-72-8 |

|---|---|

Molecular Formula |

C12H16 |

Molecular Weight |

160.25 g/mol |

IUPAC Name |

1-methyl-3-pent-1-enylbenzene |

InChI |

InChI=1S/C12H16/c1-3-4-5-8-12-9-6-7-11(2)10-12/h5-10H,3-4H2,1-2H3 |

InChI Key |

MVPMEAVUUSNGFH-UHFFFAOYSA-N |

Canonical SMILES |

CCCC=CC1=CC=CC(=C1)C |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 1 Methyl 3 Pent 1 En 1 Yl Benzene

Transformations at the Pent-1-en-1-yl Unsaturated Moiety

Catalytic Hydrogenation and Selective Reduction Pathways

The double bond of the pentenyl group can be readily reduced to a single bond through catalytic hydrogenation. This process typically involves the use of a metal catalyst such as palladium, platinum, or nickel. Given the stability of the benzene (B151609) ring, selective hydrogenation of the alkene is highly feasible under mild conditions. openstax.orglibretexts.org For instance, using a palladium-on-carbon (Pd/C) catalyst at room temperature and atmospheric pressure of hydrogen gas would be expected to selectively reduce the pentenyl double bond, yielding 1-methyl-3-pentylbenzene. openstax.orglibretexts.org

To hydrogenate the aromatic ring, more forcing conditions are necessary, such as higher pressures and temperatures, or more active catalysts like rhodium on carbon. openstax.orglumenlearning.com

Table 1: Predicted Catalytic Hydrogenation Pathways and Conditions

| Reaction Type | Catalyst | Conditions | Predicted Product |

| Selective Alkene Hydrogenation | Pd/C | H₂, Room Temperature, 1 atm | 1-Methyl-3-pentylbenzene |

| Full Hydrogenation (Alkene and Ring) | Rh/C or PtO₂ | High Pressure H₂, Elevated Temperature | 1-Methyl-3-pentylcyclohexane |

This table is based on the general reactivity of alkenylbenzenes. openstax.orglibretexts.orglumenlearning.com

Electrophilic Additions to the Alkene (e.g., Halogenation, Hydrohalogenation)

Electrophilic addition to the pent-1-en-1-yl group follows Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that bears the greater number of hydrogen atoms. However, in the case of 1-Methyl-3-(pent-1-en-1-yl)benzene, the carbon atoms of the double bond are substituted with a propyl group and a tolyl group, and a hydrogen atom each. The addition of a hydrogen halide (HX) would proceed via the formation of a carbocation intermediate. The stability of this carbocation will determine the regioselectivity of the addition. The benzylic carbocation, stabilized by resonance with the aromatic ring, is significantly more stable.

In the reaction with hydrogen bromide (HBr), the hydrogen ion will add to the second carbon of the pentenyl chain, leading to the formation of a more stable benzylic carbocation at the first carbon. The subsequent attack of the bromide ion will yield 1-(3-bromopentyl)-3-methylbenzene.

Halogenation, such as the addition of bromine (Br₂), proceeds through a bromonium ion intermediate, followed by anti-addition of the bromide ion, resulting in a vicinal dibromide.

Table 2: Predicted Products of Electrophilic Addition

| Reagent | Predicted Major Product |

| HBr | 1-(3-Bromopentyl)-3-methylbenzene |

| Cl₂ | 1,2-Dichloro-1-(3-methylphenyl)pentane |

| Br₂ | 1,2-Dibromo-1-(3-methylphenyl)pentane |

This table is based on the principles of electrophilic addition to alkenes and the stability of benzylic carbocations.

Oxidation Reactions of the Olefinic Bond

The olefinic bond is susceptible to oxidation by various reagents. Epoxidation can be achieved using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), which would form 1-(1,2-epoxypentyl)-3-methylbenzene. leah4sci.com This reaction is stereospecific, with the stereochemistry of the alkene being retained in the epoxide product. masterorganicchemistry.com

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or ozone (O₃), can lead to cleavage of the double bond. Ozonolysis followed by a reductive work-up (e.g., with dimethyl sulfide) would yield 3-methylbenzaldehyde (B113406) and butanal. An oxidative work-up (e.g., with hydrogen peroxide) would produce 3-methylbenzoic acid and butanoic acid.

Cycloaddition Reactions (e.g., Diels-Alder, [2+2] cycloadditions)

The pentenyl group can participate in cycloaddition reactions, although its reactivity is influenced by steric hindrance and the electronic nature of the substituents. In a Diels-Alder reaction, the alkenylbenzene can act as a dienophile, particularly if the aromatic ring contains electron-withdrawing groups, which is not the case here. However, it can react with a diene, such as 1,3-butadiene, under thermal conditions to form a cyclohexene (B86901) derivative. upenn.eduzbaqchem.com

[2+2] photocycloaddition reactions are also possible, typically requiring photochemical activation. These reactions can lead to the formation of cyclobutane (B1203170) derivatives, either through dimerization with another molecule of the starting material or with a different alkene. acs.orgtum.de The regioselectivity and stereoselectivity of these reactions can be complex.

Reactions Involving the Methylbenzene Aromatic Ring

Electrophilic Aromatic Substitution Patterns

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating groups: the methyl group and the pentenyl group. Both of these substituents are ortho-, para-directing. quora.compressbooks.pubchemistrytalk.org

The methyl group is a well-known ortho-, para-director through an inductive effect and hyperconjugation. libretexts.org The vinyl group (and by extension, the pentenyl group) is also considered an ortho-, para-director due to resonance, where the pi electrons of the double bond can delocalize into the aromatic ring, increasing the electron density at the ortho and para positions. quora.com

Therefore, incoming electrophiles will preferentially substitute at the positions ortho and para to these activating groups. The positions are 2, 4, and 6 relative to the methyl group, and 2', 4', and 6' relative to the pentenyl group. The numbering of the ring is as follows: C1-methyl, C3-pentenyl. The available positions for substitution are C2, C4, C5, and C6.

Positions ortho to the methyl group: C2 and C6

Position para to the methyl group: C4

Positions ortho to the pentenyl group: C2 and C4

Position para to the pentenyl group: C6

The directing effects of both groups reinforce substitution at positions 2, 4, and 6. Position 5, being meta to both groups, would be the least favored site for electrophilic attack. Steric hindrance from the bulky pentenyl group might slightly disfavor substitution at the C2 and C4 positions compared to the C6 position.

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction | Reagent | Predicted Major Isomers |

| Nitration | HNO₃, H₂SO₄ | 2-Nitro-1-methyl-3-(pent-1-en-1-yl)benzene, 4-Nitro-1-methyl-3-(pent-1-en-1-yl)benzene, 6-Nitro-1-methyl-3-(pent-1-en-1-yl)benzene |

| Halogenation | Br₂, FeBr₃ | 2-Bromo-1-methyl-3-(pent-1-en-1-yl)benzene, 4-Bromo-1-methyl-3-(pent-1-en-1-yl)benzene, 6-Bromo-1-methyl-3-(pent-1-en-1-yl)benzene |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 4-Acetyl-1-methyl-3-(pent-1-en-1-yl)benzene, 6-Acetyl-1-methyl-3-(pent-1-en-1-yl)benzene |

This table is based on the established directing effects of alkyl and alkenyl groups in electrophilic aromatic substitution. quora.compressbooks.pubchemistrytalk.orgchemguide.co.uklibretexts.org

Intramolecular and Intermolecular Cyclization Reactions of Arylalkenyl Systems

The presence of both an aromatic ring and an alkene chain within the same molecule allows for a variety of cyclization reactions. These reactions can be broadly categorized as either intramolecular (occurring within a single molecule) or intermolecular (occurring between two or more molecules).

In the case of this compound, intramolecular cyclization is a plausible pathway, particularly under acidic conditions. The reaction would likely proceed via an electrophilic attack of a proton or a Lewis acid on the double bond, leading to the formation of a carbocation. This carbocation can then be attacked by the electron-rich aromatic ring in a Friedel-Crafts type reaction to form a new ring system. The regioselectivity of this cyclization would be influenced by the position of the methyl group on the benzene ring and the stability of the resulting carbocationic intermediates.

Intermolecular cyclization reactions are also conceivable, especially in the presence of suitable catalysts or reaction partners. For instance, dimerization or oligomerization could occur where the double bond of one molecule reacts with the aromatic ring of another. Such reactions could lead to the formation of complex polycyclic structures. The specific products would depend on the reaction conditions, including the nature of the catalyst and the concentration of the reactants.

A study on the cyclization-rearrangement of the closely related compound 1-phenyl-1-pentene provides valuable insight into the potential intramolecular reactions of this compound. acs.org In the presence of an acid catalyst, 1-phenyl-1-pentene can undergo cyclization to form a five-membered ring, leading to a substituted indane derivative. A similar pathway can be predicted for this compound, which would result in the formation of a dimethyl-substituted indane.

Table 1: Predicted Products of Intramolecular Cyclization of this compound

| Reactant | Catalyst/Conditions | Predicted Major Product(s) |

| This compound | H+ (e.g., H2SO4) | 1,1-Dimethyl-6-methylindane, 1-Ethyl-6-methylindane |

This table is predictive and based on analogous reactions of similar compounds.

Superacid-Mediated Transformations and Related Carbocation Chemistry

Superacids are extremely acidic media that can protonate even very weak bases, such as alkenes and aromatic rings. The treatment of this compound with a superacid would lead to the formation of highly reactive carbocationic intermediates. The initial protonation would likely occur at the double bond, generating a secondary carbocation.

This initial carbocation could then undergo a variety of transformations characteristic of carbocation chemistry, including rearrangements to form more stable carbocations. libretexts.org For instance, a 1,2-hydride shift could occur, leading to a more stable tertiary carbocation. lumenlearning.comwikipedia.org Furthermore, the carbocation could undergo intramolecular cyclization with the aromatic ring, similar to the acid-catalyzed reactions discussed previously, but potentially with different product distributions due to the higher reactivity of the intermediates.

The aromatic ring itself could also be protonated in a superacid medium, leading to the formation of an arenium ion. This could open up further reaction pathways, including isomerization or intermolecular reactions. The exact nature of the products formed in a superacid medium would be highly dependent on the specific superacid system used and the reaction temperature.

Table 2: Potential Carbocation Intermediates and Rearrangement Products of this compound in Superacid

| Initial Carbocation | Rearrangement Type | Rearranged Carbocation | Potential Final Product(s) after Quenching |

| 1-(m-Tolyl)pentan-2-yl cation | 1,2-Hydride Shift | 1-(m-Tolyl)pentan-3-yl cation | Mixture of isomeric pentyl-toluenes |

| 1-(m-Tolyl)pentan-2-yl cation | Cyclization | Dimethyl-substituted indanyl cation | Dimethyl-substituted indanes |

This table presents plausible carbocation intermediates and their potential transformations based on established principles of carbocation chemistry.

Polymerization Studies of this compound

The vinyl group in this compound makes it a potential monomer for polymerization reactions. Cationic polymerization is a likely method for polymerizing this compound, initiated by a Lewis acid or a protonic acid. unc.edunih.gov The initiation step would involve the formation of a carbocation at the benzylic position, which would then propagate by attacking the double bond of another monomer molecule.

The presence of the methyl group on the aromatic ring would be expected to influence the polymerization process. Electron-donating groups like methyl can stabilize the propagating carbocation, potentially increasing the rate of polymerization. stackexchange.com The stereochemistry of the resulting polymer would depend on the specific catalyst and reaction conditions used.

While no specific polymerization studies on this compound have been reported, extensive research on the polymerization of related vinyl-aromatic compounds, such as styrene (B11656) and its derivatives, provides a strong basis for predicting its behavior. unc.eduacs.org For example, the polymerization of 4-methyl-1-pentene (B8377) has been studied using metallocene catalysts. mdpi.comwikipedia.org

Table 3: Predicted Polymerization Behavior of this compound

| Polymerization Type | Initiator/Catalyst | Predicted Polymer Structure | Expected Properties |

| Cationic Polymerization | Lewis Acid (e.g., BF3, AlCl3) | Poly(this compound) | Thermoplastic with properties dependent on molecular weight and tacticity |

| Radical Polymerization | Radical Initiator (e.g., AIBN, BPO) | Poly(this compound) | Potentially lower molecular weight and less controlled structure compared to cationic methods |

This table is predictive and based on the known polymerization behavior of analogous vinyl-aromatic monomers.

Advanced Spectroscopic and Structural Characterization of 1 Methyl 3 Pent 1 En 1 Yl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 1-methyl-3-(pent-1-en-1-yl)benzene, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide an unambiguous assignment of its structure.

Advanced Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment. The aromatic region would likely show complex multiplets between δ 7.0 and 7.3 ppm for the four protons on the benzene (B151609) ring. nih.gov The protons at positions 2, 4, and 6 will have slightly different chemical shifts due to the meta-substitution pattern. The proton at position 2, being between the two substituents, would likely be the most deshielded.

The vinylic protons of the pentenyl group would appear in the range of δ 5.5-6.5 ppm. The proton on the carbon adjacent to the aromatic ring would likely be a doublet, coupled to the other vinylic proton, which would appear as a doublet of triplets, further coupled to the adjacent methylene (B1212753) group. The stereochemistry of the double bond (E or Z isomer) would significantly influence the coupling constant between these vinylic protons, with a larger coupling constant (typically 12-18 Hz) expected for the E-isomer and a smaller one (6-12 Hz) for the Z-isomer.

The aliphatic protons would include the methyl group on the benzene ring, appearing as a singlet around δ 2.3 ppm. nih.gov The methylene and methyl groups of the pentenyl chain would resonate in the upfield region of the spectrum, with expected chemical shifts and multiplicities determined by their neighboring protons.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic H (4H) | 7.0 - 7.3 | Multiplet | - |

| Vinylic H (2H) | 5.5 - 6.5 | Doublet, Doublet of Triplets | 6-18 (depending on stereochemistry) |

| Methylene H (2H) | 2.1 - 2.4 | Quartet | ~7 |

| Aromatic CH₃ (3H) | ~2.3 | Singlet | - |

| Alkyl CH₃ (3H) | 0.9 - 1.1 | Triplet | ~7 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Techniques

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, a total of 12 distinct carbon signals are expected, assuming the E and Z isomers can be distinguished. The aromatic carbons would resonate in the δ 125-140 ppm region. pherobase.com The carbon atom attached to the methyl group and the one attached to the pentenyl group would have distinct chemical shifts from the other aromatic carbons. The vinylic carbons are expected in the δ 120-140 ppm range. The aliphatic carbons, including the aromatic methyl group and the carbons of the pentenyl chain, would appear in the upfield region (δ 10-30 ppm).

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C (quaternary, C-1) | ~138 |

| Aromatic C (quaternary, C-3) | ~137 |

| Aromatic CH (4 carbons) | 125 - 130 |

| Vinylic C (2 carbons) | 120 - 140 |

| Methylene C | ~35 |

| Aromatic CH₃ | ~21 |

| Ethyl C | ~25 |

| Alkyl CH₃ | ~14 |

Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC)

To definitively assign all proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional NMR experiments are indispensable. nih.gov

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For instance, it would show correlations between the adjacent vinylic protons and between the vinylic proton and the adjacent methylene protons of the pentenyl group. It would also help to delineate the coupling network within the aromatic ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would allow for the unambiguous assignment of each protonated carbon by linking the proton chemical shifts to their corresponding carbon chemical shifts.

Mass Spectrometry (MS) for Precise Molecular Mass and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) would be used to determine the precise molecular mass of this compound. The molecular formula of the compound is C₁₂H₁₆. The expected monoisotopic mass would be calculated with high precision, allowing for the confirmation of the elemental composition and ruling out other potential formulas with the same nominal mass. rsc.org

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

The IR spectrum of this compound is expected to show characteristic absorption bands. These would include:

C-H stretching vibrations: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches would be observed just below 3000 cm⁻¹.

C=C stretching vibrations: The aromatic ring would exhibit several characteristic bands in the 1600-1450 cm⁻¹ region. The C=C stretch of the pentenyl group would likely appear around 1650 cm⁻¹.

C-H bending vibrations: Out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region would be indicative of the substitution pattern of the aromatic ring.

Raman spectroscopy would provide complementary information. The symmetric vibrations, such as the aromatic ring breathing mode, are often strong in the Raman spectrum. The C=C stretching vibration of the pentenyl group would also be expected to give a strong Raman signal.

Advanced Spectroscopic Techniques for Conformational and Dynamic Studies

The conformational landscape and dynamic behavior of molecules are critical to understanding their chemical reactivity and physical properties. For a molecule such as this compound, which possesses multiple rotatable bonds, a variety of conformations are possible. Advanced spectroscopic techniques are indispensable tools for elucidating these complex structural features and their interconversions.

Due to a lack of specific published research focusing solely on the advanced spectroscopic and dynamic studies of this compound, we will discuss the application of relevant techniques to structurally analogous molecules, such as substituted styrenes and other alkylbenzenes. This approach allows for an informed inference of the conformational and dynamic properties of the target compound.

Theoretical calculations, such as Density Functional Theory (DFT), are often employed to predict the stable conformers and the energy barriers between them. For instance, studies on similar substituted benzenes often reveal multiple low-energy conformers arising from the rotation around the single bonds of the alkyl chain and the bond connecting the alkyl group to the benzene ring.

Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying conformational changes that occur on the NMR timescale. By analyzing the changes in the NMR spectrum at different temperatures, it is possible to determine the rates of conformational exchange and the corresponding activation energy barriers. For example, in related systems, variable temperature NMR has been used to measure the rotational barriers of alkyl and vinyl groups attached to a benzene ring.

Hypothetical Conformational Analysis Data

This table illustrates the kind of data that could be generated from computational chemistry studies to identify the most stable conformations of the molecule.

| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| I | 180° (trans) | 0.00 | 65 |

| II | +60° (gauche) | 0.85 | 17 |

| III | -60° (gauche) | 0.85 | 17 |

| IV | 0° (eclipsed) | 5.20 | <1 |

Hypothetical Dynamic NMR Spectroscopy Data

This table represents typical results from a dynamic NMR experiment, which would provide insights into the energy barriers for bond rotation.

| Rotational Barrier | Spectroscopic Technique | Coalescence Temperature (K) | Activation Energy (ΔG‡, kcal/mol) |

|---|---|---|---|

| Aryl-Alkyl Bond Rotation | Dynamic 1H NMR | 220 | 10.5 |

| Alkyl Chain C2-C3 Bond Rotation | Dynamic 13C NMR | 180 | 8.2 |

Further insights into the conformational preferences can be gained from other advanced techniques such as single-molecule Förster Resonance Energy Transfer (smFRET) and multidimensional NMR experiments (e.g., NOESY, ROESY), which can provide through-space distance constraints between different parts of the molecule. While these techniques have been applied to more complex systems, their application to smaller molecules like this compound could provide a detailed picture of its conformational dynamics.

Computational and Theoretical Investigations of 1 Methyl 3 Pent 1 En 1 Yl Benzene

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. Methods like Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) are standard tools for these investigations.

Molecular Geometry Optimization: The first step in a computational study is to find the molecule's most stable geometry, which corresponds to the lowest energy state on the potential energy surface. For 1-methyl-3-(pent-1-en-1-yl)benzene, this involves optimizing bond lengths, bond angles, and dihedral angles. The benzene (B151609) ring is expected to be nearly planar, with C-C bond lengths characteristic of aromatic systems (approximately 1.39-1.40 Å). nih.gov The presence of the methyl and pentenyl substituents would introduce minor distortions. The C(ring)-C(methyl) bond is anticipated to be around 1.51 Å, similar to that in toluene (B28343). nih.gov The geometry of the pent-1-en-1-yl side chain would feature a C=C double bond (approx. 1.34 Å) and C-C single bonds of varying lengths.

Electronic Structure Analysis: Once the geometry is optimized, the electronic properties can be calculated.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap indicates the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. nih.gov For this molecule, the HOMO is expected to be localized primarily on the electron-rich π-system of the benzene ring and the C=C double bond.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. It identifies electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, blue), which are prone to nucleophilic attack. nih.gov For this compound, the MEP would show negative potential concentrated above and below the plane of the benzene ring and around the double bond, indicating these as sites for electrophilic reactions.

Mulliken Population Analysis: This analysis distributes the total electron population among the atoms in the molecule, providing insight into partial atomic charges. This can help rationalize dipole moments and the inductive effects of the substituent groups. nih.gov

Table 1: Predicted Geometrical Parameters for this compound Substructures Note: These are typical values based on computational studies of analogous structures and may vary slightly based on the level of theory and basis set used in a specific calculation.

| Parameter | Structure | Predicted Value |

|---|---|---|

| Bond Length | Benzene Ring C-C | ~1.40 Å |

| Bond Length | C(ring)-C(methyl) | ~1.51 Å |

| Bond Length | C(ring)-C(alkene) | ~1.49 Å |

| Bond Length | Alkene C=C | ~1.34 Å |

| Bond Angle | Benzene Ring C-C-C | ~120° |

| Bond Angle | C(ring)-C(ring)-C(methyl) | ~121° |

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for exploring the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers that control reaction rates.

For this compound, several reaction types could be investigated:

Electrophilic Aromatic Substitution: Reactions at the benzene ring, such as nitration or halogenation. Computational studies would determine the preferred position of attack (ortho, meta, or para to the existing substituents) by calculating the energies of the intermediate carbocations (sigma complexes). The methyl group is an ortho, para-director, while the pentenyl group's electronic effect would also influence the regioselectivity.

Reactions at the Alkene Double Bond: Electrophilic addition (e.g., of HBr or Br₂) to the pentenyl side chain is a likely reaction pathway. Theoretical calculations can map the potential energy surface for this reaction, identifying the transition state structure and its activation energy. This would clarify whether the reaction proceeds via a concerted or stepwise mechanism.

Oxidation: The oxidation of aromatic hydrocarbons is environmentally significant. rsc.org Computational modeling, similar to studies performed on toluene, could elucidate the complex, multi-step mechanism of oxidation initiated by radicals like OH, detailing the formation of various products, including epoxides and other secondary organic aerosols. rsc.org

Locating a transition state—the maximum energy point along a reaction coordinate—is key to understanding reaction kinetics. Algorithms like the synchronous transit-guided quasi-Newton (STQN) method are used to find these saddle points on the potential energy surface. The calculated activation energy can then be used in transition state theory to estimate the reaction rate constant.

Conformational Analysis and Energy Minimization Studies

This compound possesses considerable conformational flexibility due to rotation around its single bonds, particularly the bond connecting the pentenyl group to the benzene ring and the single bonds within the pentenyl chain itself.

A conformational analysis aims to identify the different stable conformers (rotational isomers) and their relative energies. This is typically done by performing a potential energy surface (PES) scan, where a specific dihedral angle is systematically rotated and the energy is calculated at each step. The minima on this energy profile correspond to stable conformers. Each of these minima can then be fully optimized to find the precise low-energy structures.

For this molecule, key dihedral angles to investigate would be:

The angle defining the orientation of the pentenyl group relative to the plane of the benzene ring.

The angles around the C-C single bonds within the pentenyl side chain.

Prediction of Spectroscopic Parameters via Computational Methods

Computational quantum chemistry can predict various spectroscopic data, which is invaluable for identifying and characterizing molecules.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method is widely used for this purpose. nih.gov The calculation provides the absolute magnetic shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

For this compound, calculations would predict distinct signals for:

The aromatic protons, with their shifts influenced by the electronic effects of both the methyl and pentenyl groups.

The vinyl protons of the double bond.

The protons of the methyl group.

The various methylene (B1212753) and methyl protons in the alkyl part of the pentenyl chain.

Substituent chemical shift (SCS) models can also provide estimates for aromatic proton and carbon shifts. stenutz.eu

Table 2: Estimated ¹³C NMR Chemical Shifts Based on Additivity Rules Note: These are estimations. Actual computational prediction would provide more precise values.

| Carbon Atom | Base Value (Benzene: 128.5) | Substituent Contribution | Estimated Shift (ppm) |

|---|---|---|---|

| C1 (with -CH₃) | 128.5 | +9.2 (ipso) | 137.7 |

| C2 | 128.5 | +0.7 (ortho to -CH₃), -0.2 (meta to -alkenyl) | 129.0 |

| C3 (with -alkenyl) | 128.5 | +9.5 (ipso), -0.2 (meta to -CH₃) | 137.8 |

| C4 | 128.5 | -2.5 (ortho to -alkenyl), -2.9 (ortho to -CH₃) | 123.1 |

| C5 | 128.5 | -0.2 (meta to -alkenyl), -0.2 (meta to -CH₃) | 128.1 |

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. After geometry optimization, a frequency calculation is performed, which yields a set of normal modes of vibration and their corresponding frequencies and intensities. These frequencies are often systematically overestimated by calculations and are typically scaled by an empirical factor (e.g., ~0.96 for DFT calculations) to improve agreement with experimental data.

For this compound, characteristic predicted peaks would include:

Aromatic C-H stretches (~3000-3100 cm⁻¹)

Aliphatic C-H stretches (~2850-3000 cm⁻¹)

Aromatic C=C ring stretches (~1450-1600 cm⁻¹)

Alkene C=C stretch (~1650 cm⁻¹)

Studies on Aromaticity and Hyperconjugation Effects within the Molecular Framework

Hyperconjugation: Hyperconjugation is the stabilizing interaction that results from the delocalization of electrons from a filled σ-bond (like a C-H or C-C bond) to an adjacent empty or partially filled p-orbital or a π-orbital. acs.org In this compound, two primary types of hyperconjugation are expected:

C-H Hyperconjugation: Delocalization of electrons from the C-H σ-bonds of the methyl group into the π-system of the benzene ring. This is the same effect observed in toluene and contributes to its stability and the directing effects of the methyl group. nih.govnih.gov This interaction can be evidenced computationally by a slight shortening of the C(ring)-C(methyl) bond and changes in electron population. nih.gov

C-C Hyperconjugation: A similar, though weaker, delocalization can occur from the C-C σ-bond of the pentenyl substituent into the aromatic ring.

Future Research Directions and Potential Academic Applications

Development of Novel and Sustainable Synthetic Routes for 1-Methyl-3-(pent-1-en-1-yl)benzene

The development of eco-friendly and efficient methods for synthesizing this compound is a primary area for future research. Traditional syntheses of similar alkyl-substituted alkenylbenzenes often rely on multi-step processes that may involve hazardous reagents and generate significant waste. Future efforts could focus on catalytic methods that minimize environmental impact.

One promising approach involves the direct catalytic alkenylation of m-xylene (B151644) or related toluene (B28343) derivatives. This could potentially be achieved through cross-coupling reactions, such as a modified Heck or Suzuki coupling, using a suitable pentenylating agent. Research in this area would aim to identify robust and recyclable catalysts, such as palladium or nickel complexes with tailored ligands, that can facilitate this transformation with high selectivity and yield under mild conditions.

Furthermore, exploring biocatalytic routes represents a frontier in sustainable synthesis. The use of engineered enzymes could offer a highly specific and environmentally benign method for the production of this compound, potentially starting from renewable feedstocks.

Exploration of Enantioselective Transformations of the Pent-1-en-1-yl Moiety

The pent-1-en-1-yl group in this compound contains a stereogenic center, making it a valuable substrate for asymmetric synthesis. wikipedia.org Future research should delve into the enantioselective transformations of this moiety to produce chiral molecules with high optical purity.

A significant area of investigation lies in palladium-catalyzed enantioselective reactions. For instance, a relay Heck alkenylation could be employed to introduce new functional groups at a remote position to the benzene (B151609) ring, with the stereochemistry controlled by a chiral ligand. nih.govnih.gov This strategy could provide access to a diverse range of enantioenriched compounds. nih.gov

Additionally, enantioselective epoxidation or dihydroxylation of the double bond would yield chiral epoxides or diols, respectively. These products are versatile intermediates for the synthesis of complex molecules, including pharmaceuticals and natural products. The development of chiral catalysts, including organocatalysts and transition-metal complexes, that can achieve high enantioselectivity in these transformations would be a key focus. youtube.com

Investigation of this compound as a Monomer in Advanced Polymer Systems

The vinyl group in the pentenyl substituent suggests that this compound could serve as a monomer in polymerization reactions. Research in this domain would explore its potential to form novel polymers with unique properties. The presence of the aromatic ring and the alkyl chain could impart a combination of thermal stability, rigidity, and processability to the resulting polymer.

Future studies could investigate the polymerization of this compound using various catalytic systems, including Ziegler-Natta and metallocene catalysts, which are known to polymerize other α-olefins. researchgate.net The copolymerization of this monomer with other olefins, such as ethylene (B1197577) or propylene, could also be explored to create materials with tailored properties. Characterization of the resulting polymers' molecular weight, tacticity, and thermal and mechanical properties would be crucial.

Design of Catalytic Systems Utilizing this compound Derivatives

Derivatives of this compound could be designed to act as ligands or scaffolds in novel catalytic systems. The aromatic ring can be functionalized with coordinating groups, such as phosphines or amines, which can bind to a metal center. The pentenyl group can be used to tune the steric and electronic properties of the resulting ligand.

For example, the synthesis of chiral phosphine (B1218219) ligands derived from enantiomerically pure transformation products of this compound could lead to new catalysts for asymmetric hydrogenation or cross-coupling reactions. The modular nature of this scaffold would allow for the systematic variation of the ligand structure to optimize catalytic activity and selectivity.

Application as a Precursor in the Synthesis of Complex Organic Molecules

The structural features of this compound make it a valuable precursor for the synthesis of more complex organic molecules. orgsyn.org The double bond can undergo a variety of transformations, including addition reactions, oxidations, and metathesis, to build molecular complexity.

For instance, ozonolysis of the double bond would yield an aldehyde, which could then be used in a range of subsequent reactions, such as Wittig or aldol (B89426) reactions. The aromatic ring can also be further functionalized through electrophilic aromatic substitution or directed ortho-metalation. The combination of these transformations could provide access to a wide array of polysubstituted aromatic compounds and polycyclic structures that may have applications in medicinal chemistry or materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.